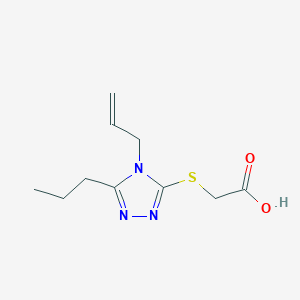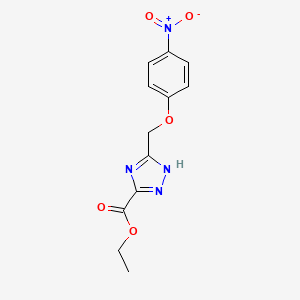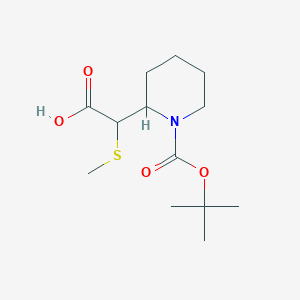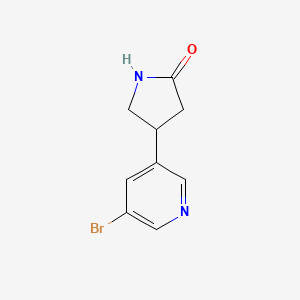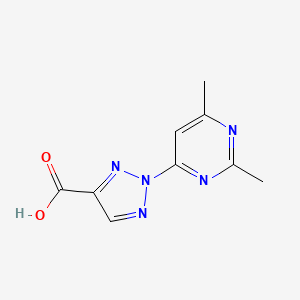
2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that combines the structural features of pyrimidine and triazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of both pyrimidine and triazole moieties in its structure imparts unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions
-
Step 1: Synthesis of 2,6-Dimethylpyrimidine
- Reactants: Acetophenone, formamide
- Conditions: Acidic or basic catalysis, elevated temperature
-
Step 2: Formation of Triazole Ring
- Reactants: 2,6-Dimethylpyrimidine, azide compound
- Conditions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC), room temperature
-
Step 3: Carboxylation
- Reactants: Intermediate from Step 2, carbon dioxide source
- Conditions: Basic conditions, elevated temperature
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring.
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Acidic or basic medium, elevated temperature
- Products: Corresponding carboxylic acids or ketones
-
Reduction: : Reduction reactions can target the triazole ring or the carboxylic acid group.
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Room temperature, inert atmosphere
- Products: Reduced triazole derivatives or alcohols
-
Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions.
- Reagents: Halogenating agents, nucleophiles
- Conditions: Room temperature to elevated temperature
- Products: Substituted derivatives with various functional groups
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the triazole ring is known to enhance biological activity, making it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit activity against various diseases, including bacterial infections and cancer.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of active ingredients.
Mecanismo De Acción
The mechanism of action of 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This inhibition can disrupt essential biological pathways, leading to antimicrobial or anticancer effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in DNA replication and repair, leading to cell death.
Receptors: It can bind to cell surface receptors, blocking signal transduction pathways essential for cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,6-Dimethylpyrimidin-4-yl)-1H-1,2,3-triazole
- 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-5-carboxylic acid
- 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxamide
Uniqueness
Compared to similar compounds, 2-(2,6-Dimethylpyrimidin-4-yl)-2H-1,2,3-triazole-4-carboxylic acid exhibits unique properties due to the specific positioning of the carboxylic acid group. This positioning can influence its reactivity and biological activity, making it a distinct and valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H9N5O2 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
2-(2,6-dimethylpyrimidin-4-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N5O2/c1-5-3-8(12-6(2)11-5)14-10-4-7(13-14)9(15)16/h3-4H,1-2H3,(H,15,16) |
Clave InChI |
KDKMRDMHSIKZJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)C)N2N=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


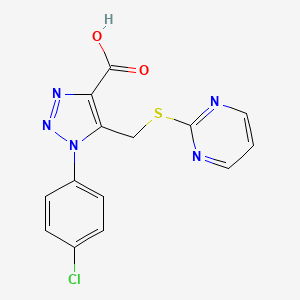
![5-Bromo-3-(4-fluorophenyl)-1H-pyrazolo[3,4-C]pyridazine](/img/structure/B15057240.png)
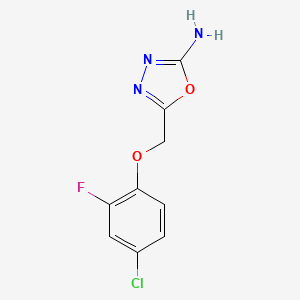
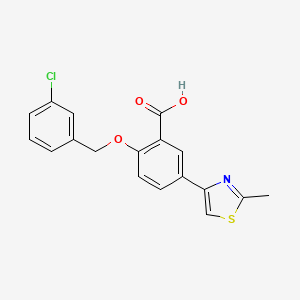
![tert-Butyl 4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B15057251.png)
![tert-Butyl 4-((2-chloropyrido[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B15057256.png)
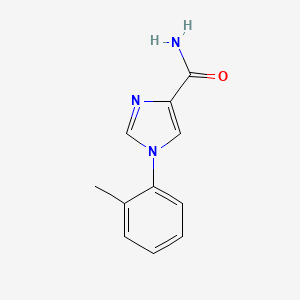
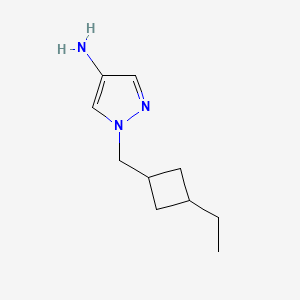
![6-Oxooctahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B15057273.png)
